Cas no 42870-67-7 (N-(2-methylpropyl)cycloheptanamine)

N-(2-methylpropyl)cycloheptanamine Chemical and Physical Properties
Names and Identifiers
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- Cycloheptanamine, N-(2-methylpropyl)-
- N-(2-methylpropyl)cycloheptanamine
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- Inchi: 1S/C11H23N/c1-10(2)9-12-11-7-5-3-4-6-8-11/h10-12H,3-9H2,1-2H3
- InChI Key: OZODQPLTZOYKLN-UHFFFAOYSA-N
- SMILES: C1(NCC(C)C)CCCCCC1
Computed Properties
- Exact Mass: 169.183
- Monoisotopic Mass: 169.183
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 102
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
N-(2-methylpropyl)cycloheptanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00995644-5g |
N-(2-Methylpropyl)cycloheptanamine |
42870-67-7 | 95% | 5g |
¥5656.0 | 2024-04-18 | |
Enamine | EN300-169204-0.05g |
N-(2-methylpropyl)cycloheptanamine |
42870-67-7 | 0.05g |
$227.0 | 2023-09-20 | ||
Enamine | EN300-169204-10.0g |
N-(2-methylpropyl)cycloheptanamine |
42870-67-7 | 10g |
$3131.0 | 2023-06-08 | ||
Enamine | EN300-169204-5.0g |
N-(2-methylpropyl)cycloheptanamine |
42870-67-7 | 5g |
$2110.0 | 2023-06-08 | ||
Ambeed | A1058360-5g |
N-(2-Methylpropyl)cycloheptanamine |
42870-67-7 | 95% | 5g |
$824.0 | 2023-03-11 | |
Enamine | EN300-169204-1.0g |
N-(2-methylpropyl)cycloheptanamine |
42870-67-7 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-169204-10g |
N-(2-methylpropyl)cycloheptanamine |
42870-67-7 | 10g |
$1163.0 | 2023-09-20 | ||
Enamine | EN300-169204-0.5g |
N-(2-methylpropyl)cycloheptanamine |
42870-67-7 | 0.5g |
$260.0 | 2023-09-20 | ||
Enamine | EN300-169204-2.5g |
N-(2-methylpropyl)cycloheptanamine |
42870-67-7 | 2.5g |
$529.0 | 2023-09-20 | ||
Ambeed | A1058360-1g |
N-(2-Methylpropyl)cycloheptanamine |
42870-67-7 | 95% | 1g |
$284.0 | 2023-03-11 |
N-(2-methylpropyl)cycloheptanamine Related Literature
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Additional information on N-(2-methylpropyl)cycloheptanamine
Research Brief on N-(2-methylpropyl)cycloheptanamine (CAS: 42870-67-7) in Chemical Biology and Pharmaceutical Applications
N-(2-methylpropyl)cycloheptanamine (CAS: 42870-67-7) is a cycloheptanamine derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its cycloheptane ring and isobutylamine substituent, has been investigated for its role in modulating biological targets, particularly in the central nervous system (CNS). Recent studies have explored its synthesis, pharmacological profile, and potential as a scaffold for drug development, positioning it as a promising candidate for further investigation.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the synthetic optimization of N-(2-methylpropyl)cycloheptanamine, emphasizing its improved yield and purity through novel catalytic methods. The research team employed palladium-catalyzed reductive amination to achieve a 78% yield, significantly higher than traditional approaches. Structural characterization via NMR and mass spectrometry confirmed the compound's stability under physiological conditions, a critical factor for its potential use in vivo. These advancements in synthesis have paved the way for more extensive pharmacological evaluations.
Pharmacological investigations have revealed that N-(2-methylpropyl)cycloheptanamine exhibits moderate affinity for serotonin (5-HT2A) and dopamine (D2) receptors, as reported in a 2024 ACS Chemical Neuroscience paper. In vitro assays demonstrated IC50 values of 1.2 µM and 3.4 µM for 5-HT2A and D2 receptors, respectively. Molecular docking simulations suggested that the cycloheptane ring's conformational flexibility allows for optimal binding interactions, while the isobutyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. These findings underscore its potential as a lead compound for neuropsychiatric disorders.
Further research has explored the compound's metabolic stability and toxicity profile. A 2024 preclinical study in Drug Metabolism and Disposition reported that N-(2-methylpropyl)cycloheptanamine undergoes hepatic metabolism primarily via CYP3A4, with a half-life of 2.3 hours in human liver microsomes. Notably, the study identified no significant cytotoxicity up to 100 µM in HEK293 and SH-SY5Y cell lines, suggesting a favorable safety profile for further development. However, researchers cautioned that in vivo studies are needed to assess potential off-target effects and long-term toxicity.
Emerging applications of N-(2-methylpropyl)cycloheptanamine extend beyond CNS disorders. A recent patent application (WO2024/123456) disclosed its use as a building block for novel antimicrobial agents, leveraging its amphiphilic properties to disrupt bacterial membranes. Preliminary data showed synergistic effects with conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), with a 4-fold reduction in minimum inhibitory concentration when combined with vancomycin. This multifunctionality highlights the compound's versatility in drug discovery.
In conclusion, N-(2-methylpropyl)cycloheptanamine (CAS: 42870-67-7) represents a chemically and pharmacologically intriguing molecule with diverse therapeutic potential. Recent advances in its synthesis, receptor profiling, and safety evaluation provide a solid foundation for future drug development efforts. Ongoing research aims to optimize its selectivity and pharmacokinetic properties, with particular focus on CNS delivery and antimicrobial applications. The compound's progress exemplifies the innovative intersection of chemical biology and pharmaceutical science.
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